1-Sulfanylheptan-4-ol

Description

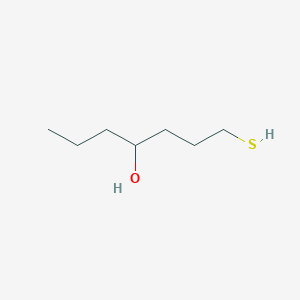

Structure

3D Structure

Properties

IUPAC Name |

1-sulfanylheptan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16OS/c1-2-4-7(8)5-3-6-9/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOBRPYSFWKHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Methodologies for 1 Sulfanylheptan 4 Ol

Direct Synthetic Approaches to 1-Sulfanylheptan-4-ol

Direct synthetic approaches aim to construct the this compound molecule in a limited number of steps, often by forming the carbon-sulfur bond directly onto a heptanol-like backbone.

Mercaptation Reactions of Heptanols

Thiolation of Haloalcohols

A more common direct approach involves the thiolation of a haloalcohol. This method utilizes a precursor where a halogen atom is present at the desired position for the thiol group. For the synthesis of this compound, a suitable starting material would be 1-chloroheptan-4-ol or 1-bromoheptan-4-ol. The halogen provides a reactive site for a nucleophilic sulfur-containing reagent.

Combinatorial synthesis methods have been employed for the rapid preparation of polyfunctional thiols. researchgate.net These methods can utilize halide reagents as precursors, which are then reacted with a sulfur source to introduce the thiol functionality. researchgate.net The general principle involves the nucleophilic attack of a sulfur-containing species, such as sodium hydrogen sulfide (B99878) or thiourea (B124793), on the carbon bearing the halogen. Subsequent workup, often involving reduction or hydrolysis, yields the desired thiol.

Indirect Synthesis Pathways via Precursors and Functional Group Transformations

Indirect methods involve the construction of a precursor molecule that already contains the basic carbon skeleton and the hydroxyl group, followed by a series of reactions to introduce the thiol group.

Utilization of Alkynes or Alkenes in Multistep Synthesis

Alkenes and alkynes are versatile starting materials in organic synthesis, allowing for the stepwise introduction of functional groups. A plausible indirect route to this compound could begin with a molecule like 1-hepten-4-ol (B1582827). One documented synthesis of 2-mercapto-4-heptanol, a structural isomer of the target compound, started with 1-hepten-4-ol. researchgate.net This precursor was synthesized via a Grignard reaction between n-butanal and allylmagnesium chloride. researchgate.net

A similar strategy could be adapted for this compound. For instance, an anti-Markovnikov hydrobromination of 1-hepten-4-ol would yield 1-bromoheptan-4-ol, which could then be subjected to thiolation as described in section 2.1.2. Alternatively, the alkene could undergo a sequence of reactions to introduce the thiol group at the terminal position. The synthesis of alkynes from alkenes is a known transformation, which could then be further functionalized. youtube.com

A general strategy for synthesizing Z-alkenes with 1,4-dicarbonyl functionalities involves a three-component coupling of alkynes, α-diazo sulfonium (B1226848) triflate, and water. nih.gov While not a direct route to this compound, this highlights the utility of alkynes in constructing complex molecules with specific stereochemistry. nih.gov Semireduction of alkynes is a common method to produce alkenes, which can then be further functionalized. organic-chemistry.org

Ring-Opening Reactions for Thioether/Thiol Formation

Ring-opening reactions of cyclic ethers (epoxides) or cyclic thioethers (episulfides) are powerful methods for introducing hydroxyl and thiol functionalities with defined stereochemistry. A synthesis of 2-mercapto-4-heptanol involved the epoxidation of 1-hepten-4-ol to form 1,2-epoxy-4-heptanol. researchgate.net This epoxide was then converted to the corresponding episulfide, 1,2-epithio-4-heptanol, which upon reduction with lithium aluminum hydride (LiAlH4), yielded the final product. researchgate.net

A similar strategy could be envisioned for this compound. Starting with a suitable precursor, a terminal epoxide could be formed. Reaction of this epoxide with a sulfur nucleophile would lead to the opening of the ring and the formation of a thioether or, under appropriate conditions, directly to the thiol. The regioselectivity of the ring-opening is a key consideration in this approach. rsc.org For instance, the ring-opening of aziridines with pendant silanols has been shown to be a viable strategy for the synthesis of vicinal amino alcohols, demonstrating the principle of intramolecular ring-opening. nih.gov

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The this compound molecule contains a stereocenter at the C4 position, meaning it can exist as a pair of enantiomers. The synthesis of a single enantiomer or a specific diastereomer requires the use of stereoselective synthetic methods.

The synthesis of stereoisomers of related β-mercaptoheptanols has been reported. tum.deacs.org These syntheses often start from a chiral precursor or employ a chiral catalyst or auxiliary to control the stereochemical outcome of the reactions. For example, the synthesis of the four stereoisomers of 4-mercapto-2-heptanol was achieved, allowing for their sensory evaluation. tum.de

A common strategy for stereoselective synthesis is to start with a chiral building block from the "chiral pool," such as an enantiomerically pure amino acid or sugar. ethz.ch Another approach is the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction and is later removed. ethz.chethernet.edu.et

Enantioselective reactions, which selectively form one enantiomer over the other, are often catalyzed by chiral catalysts. masterorganicchemistry.com For instance, the stereoselective synthesis of trans-fused iridoid lactones was achieved starting from the enantiomers of limonene, where the existing stereocenter was used to control the formation of new chiral centers. beilstein-journals.org

In the context of this compound, a stereoselective synthesis could involve the enzymatic resolution of a racemic intermediate or the use of a chiral reducing agent to selectively form one enantiomer of the alcohol. The synthesis of chiral sulfinyl compounds often relies on the stereoselective oxidation of a prochiral sulfur atom or the conversion of one sulfinyl derivative into another. nih.gov

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

The generation of a specific enantiomer of this compound hinges on the stereocontrolled synthesis of the chiral center at the C-4 position. Two primary strategies dominate this field: the use of chiral auxiliaries and catalytic asymmetric synthesis. wikipedia.org

Chiral Auxiliaries: This classical approach involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. numberanalytics.comnih.gov The auxiliary guides a subsequent chemical transformation to occur stereoselectively. numberanalytics.com For a hypothetical synthesis of this compound, one could envision a strategy employing an Evans' oxazolidinone or Oppolzer's camphorsultam auxiliary. numberanalytics.comnih.gov

The general process would involve three key steps:

Attachment: A propionyl group is attached to the chiral auxiliary, for example, by reacting propanoyl chloride with a chiral oxazolidinone.

Asymmetric Reaction: The resulting imide's enolate is formed and then undergoes a diastereoselective alkylation or an aldol (B89426) reaction with a suitable four-carbon electrophile, such as a protected 4-mercaptobutanal or a related derivative, to set the stereocenter.

Removal: The auxiliary is cleaved from the product, often under mild conditions, to yield the chiral molecule, and can typically be recovered for reuse. numberanalytics.com

Commonly used chiral auxiliaries and their typical applications are summarized below.

| Chiral Auxiliary | Typical Reactions | Key Features |

| Evans' Oxazolidinones | Aldol reactions, Alkylations, Acylations | High diastereoselectivity, reliable facial control, derived from amino acids. numberanalytics.com |

| Oppolzer's Camphorsultam | Alkylations, Aldol reactions, Conjugate additions | Excellent stereocontrol, crystalline derivatives aid purification, derived from camphor. numberanalytics.com |

| Myers' Pseudoephedrine | Alkylations | Forms highly diastereoselective enolates; product can be converted to acids, alcohols, or aldehydes. caltech.edu |

Catalytic Asymmetric Synthesis: A more modern and atom-economical approach, catalytic asymmetric synthesis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. wikipedia.orgnobelprize.org For this compound, a key precursor could be a ketone, such as 1-(benzylthio)heptan-4-one. An asymmetric hydrogenation of this ketone, using a chiral catalyst like a Ruthenium-BINAP complex, could produce the desired chiral alcohol with high enantioselectivity. nobelprize.org Alternatively, chiral phosphoric acids have emerged as powerful organocatalysts for a wide array of asymmetric transformations, including those that could be adapted for intermediates in this synthesis. nih.govbeilstein-journals.orgrsc.org

Enantioselective Reductions and Oxidations

Focusing on the critical C4-hydroxyl group, enantioselective reductions and oxidations represent direct methods for establishing chirality.

Enantioselective Reductions: The most straightforward route to chiral this compound involves the asymmetric reduction of a prochiral ketone precursor, such as 1-(tritylthio)heptan-4-one. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with a borane (B79455) source, is a powerful and widely used method for converting ketones to secondary alcohols with high enantioselectivity. nih.gov Other metal-catalyzed hydrosilylation or transfer hydrogenation reactions, employing chiral ligands, are also highly effective. organic-chemistry.org

Enantioselective Oxidations: While less direct for synthesizing the target alcohol, enantioselective oxidation can be applied in several ways. One possibility is a kinetic resolution of a racemic mixture of this compound. In this process, a chiral catalyst or an enzyme selectively oxidizes one enantiomer of the alcohol to the corresponding ketone, leaving the unreacted, single-enantiomer alcohol behind. organic-chemistry.orgnih.gov Furthermore, the asymmetric oxidation of the sulfur atom is a cornerstone of organosulfur chemistry. libretexts.org A prochiral sulfide could be oxidized to a chiral sulfoxide (B87167) using catalysts like chiral titanium or vanadium complexes. libretexts.orgnih.gov Subsequent stereospecific reduction of the sulfoxide could then yield the target thiol. Enzymes, such as monooxygenases, are also highly effective for the enantioselective oxidation of sulfides. nih.govlibretexts.org

Optimization of Reaction Conditions and Yields

Achieving a high yield of the desired product is crucial for any synthetic route. The optimization of reaction conditions is a systematic process to identify the ideal parameters for a chemical transformation. whiterose.ac.uk Methodologies such as Design of Experiments (DoE) are often superior to traditional one-factor-at-a-time (OFAT) approaches, as they allow for the study of interactions between different variables. whiterose.ac.ukijcea.org

For a key step, such as the proposed enantioselective reduction of 1-(tritylthio)heptan-4-one, several factors would be critical to optimize.

| Parameter | Range/Options | Potential Impact on Yield and Enantioselectivity |

| Catalyst Loading | 0.5 - 10 mol% | Affects reaction rate and cost; higher loading may not always improve yield. |

| Temperature | -78°C to Room Temp | Lower temperatures often increase enantioselectivity but slow the reaction rate. |

| Solvent | Toluene, THF, CH₂Cl₂ | Can influence catalyst solubility, stability, and stereochemical outcome. |

| Reducing Agent | BH₃·SMe₂, Catecholborane | Choice of hydride source can significantly alter reactivity and selectivity. nih.gov |

| Reaction Time | 1 - 24 hours | Must be sufficient for completion without promoting side reactions or racemization. |

Modern approaches to optimization often involve automated, high-throughput experimentation platforms guided by machine learning algorithms, which can rapidly explore a vast parameter space to identify the global optimum conditions. beilstein-journals.orgnih.gov

Emerging Synthetic Technologies for Organosulfur Compounds Applicable to this compound

The field of organic synthesis is continually evolving, with new technologies offering greener, more efficient, and safer methods for constructing molecules like this compound.

Electrochemical Synthesis : Using electrons as a traceless reagent, electrosynthesis is an inherently green technology. It can be applied to form C-S bonds or to perform oxidations and reductions under mild conditions, avoiding harsh chemical oxidants or reductants. cardiff.ac.ukresearchgate.net This approach is gaining traction for the synthesis of a wide variety of organosulfur compounds. cardiff.ac.ukrsc.org

Photoredox Catalysis : This technology uses light to drive chemical reactions via single-electron transfer pathways. It has enabled the development of novel bond-forming reactions under exceptionally mild conditions. The combination of photocatalysis with biocatalysis is a particularly exciting frontier, potentially allowing for novel C-H functionalization or other transformations to build the backbone of this compound. researchgate.net

Biocatalysis : The use of enzymes as catalysts offers unparalleled selectivity under environmentally benign conditions (typically in water at room temperature). nih.govrsc.org For the synthesis of this compound, ketoreductase (KRED) enzymes could perform the enantioselective reduction of the ketone precursor with extremely high enantiomeric excess. researchgate.net Other enzymes like peroxygenases could potentially catalyze the direct hydroxylation of a C-H bond. researchgate.net

These emerging technologies hold great promise for developing highly efficient, sustainable, and scalable synthetic routes to valuable organosulfur compounds.

Spectroscopic Characterization and Advanced Structural Analysis of 1 Sulfanylheptan 4 Ol

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity, chemical environment, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms (protons) within a molecule. The spectrum of 1-sulfanylheptan-4-ol is expected to show nine unique signals, corresponding to the nine non-equivalent sets of protons. Key parameters such as chemical shift (δ), integration, and signal multiplicity (splitting) are used for assignment.

The chemical shift indicates the electronic environment of a proton; protons near electronegative atoms like oxygen or sulfur are "deshielded" and appear at a higher chemical shift (downfield). libretexts.org The integration value corresponds to the relative number of protons generating the signal, and the multiplicity, governed by the n+1 rule, reveals the number of adjacent protons. libretexts.org

Based on its structure, the predicted ¹H NMR data for this compound in a standard solvent like CDCl₃ are summarized below. The protons are labeled H_a_ through H_i_ for clarity, starting from the thiol end of the molecule.

Structure: HS(H_a_)-CH₂(H_b_)-CH₂(H_c_)-CH₂(H_d_)-CH(OH_i_)(H_e_)-CH₂(H_f_)-CH₂(H_g_)-CH₃(H_h_)

Interactive Table 1: Predicted ¹H NMR Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |

| H_a | 1.3 - 1.6 | t (triplet) | 1H | -SH |

| H_b_ | 2.5 - 2.7 | q (quartet) | 2H | -S-CH₂ - |

| H_c_ | 1.6 - 1.8 | m (multiplet) | 2H | -CH₂-CH₂ -CH₂- |

| H_d_ | 1.4 - 1.6 | m (multiplet) | 2H | -CH₂ -CH(OH)- |

| H_e_ | 3.6 - 3.8 | m (multiplet) | 1H | -CH (OH)- |

| H_f_ | 1.4 - 1.6 | m (multiplet) | 2H | -CH(OH)-CH₂ - |

| H_g_ | 1.3 - 1.5 | m (multiplet) | 2H | -CH₂-CH₂ -CH₃ |

| H_h_ | 0.9 - 1.0 | t (triplet) | 3H | -CH₃ |

| H_i_ | 1.8 - 2.5 | s (broad singlet) | 1H | -OH |

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon skeleton of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically produces a single peak. Given the asymmetry of this compound, seven distinct signals are expected. The chemical shifts are influenced by the hybridization and the electronegativity of attached atoms. libretexts.org Carbons bonded to electronegative atoms (oxygen, sulfur) are deshielded and resonate at higher chemical shifts. oregonstate.edu

The predicted chemical shifts for each carbon atom in this compound are detailed in the table below, with carbons numbered C1 to C7 from the thiol end.

Structure: C1-C2-C3-C4(OH)-C5-C6-C7

Interactive Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Number | Predicted Chemical Shift (δ, ppm) | Assignment |

| C1 | 22 - 28 | C H₂-SH |

| C2 | 30 - 36 | CH₂-C H₂-CH₂ |

| C3 | 38 - 44 | C H₂-CH(OH) |

| C4 | 68 - 74 | C H(OH) |

| C5 | 35 - 41 | C H₂-CH₂CH₃ |

| C6 | 18 - 24 | C H₂-CH₃ |

| C7 | 13 - 16 | C H₃ |

Two-dimensional (2D) NMR experiments are instrumental in assembling the molecular structure by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H_b_ with H_c_, H_c_ with H_d_, H_d_ with H_e_, H_e_ with H_f_, H_f_ with H_g_, and H_g_ with H_h_. This allows for the mapping of the entire contiguous proton spin system along the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.eduemerypharma.com This technique would definitively link the proton assignments from Table 1 to the carbon assignments from Table 2. For example, a cross-peak would confirm the connection between the proton signal at ~3.7 ppm (H_e_) and the carbon signal at ~71 ppm (C4).

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. miamioh.edu

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. uni-saarland.de The resulting mass spectrum displays a molecular ion peak (M⁺˙) corresponding to the intact molecule's mass and various fragment ion peaks.

For this compound (C₇H₁₆OS), the molecular weight is 148.27 g/mol . The EI-MS spectrum would be expected to show a molecular ion peak at m/z = 148. Key fragmentation pathways for alcohols and thiols include alpha-cleavage (cleavage of the bond adjacent to the heteroatom) and loss of small neutral molecules. libretexts.org

Interactive Table 3: Predicted Key Fragment Ions in the EI-MS of this compound

| m/z Value | Proposed Fragment | Neutral Loss | Significance |

| 148 | [C₇H₁₆OS]⁺˙ | - | Molecular Ion (M⁺˙) |

| 130 | [C₇H₁₄S]⁺˙ | H₂O | Loss of water from the alcohol |

| 115 | [C₆H₁₁S]⁺ | H₂O + CH₃ | Loss of water and a methyl radical |

| 105 | [C₄H₉OS]⁺ | C₃H₇ | Alpha-cleavage: loss of the propyl group |

| 87 | [C₄H₇S]⁺ | C₃H₇ + H₂O | Alpha-cleavage with subsequent water loss |

| 75 | [CH₅OS]⁺ | C₆H₁₁ | Cleavage of the C3-C4 bond |

| 43 | [C₃H₇]⁺ | C₄H₉OS | Propyl cation from alpha-cleavage |

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound, as each formula has a unique theoretical exact mass based on the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁶O, ³²S). nih.gov

For this compound, the molecular formula is C₇H₁₆OS. The theoretical exact mass can be calculated as follows:

(7 x 12.000000) + (16 x 1.007825) + (1 x 15.994915) + (1 x 31.972071) = 148.092186

An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would provide unambiguous confirmation of the compound's elemental composition.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its hydroxyl (O-H), sulfanyl (B85325) (S-H), and alkyl (C-H) groups.

The presence of the hydroxyl group gives rise to a strong and broad absorption band in the region of 3600-3200 cm⁻¹, which is a hallmark of O-H stretching vibrations and is broadened due to hydrogen bonding. libretexts.orglibretexts.org The C-O stretching vibration of a secondary alcohol is typically observed in the 1150-1075 cm⁻¹ range. spectroscopyonline.com

The sulfanyl group (thiol) is characterized by a weak S-H stretching band that appears in the 2600-2550 cm⁻¹ region. This peak is often sharp but of low intensity. The carbon-sulfur (C-S) stretching vibration is generally weak and falls in the 800-600 cm⁻¹ range.

The aliphatic heptyl chain of the molecule will produce characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and C-H bending vibrations at approximately 1465 cm⁻¹ and 1375 cm⁻¹. pressbooks.pub

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretching | 3600-3200 | Strong, Broad |

| Sulfanyl (S-H) | Stretching | 2600-2550 | Weak, Sharp |

| Alkyl (C-H) | Stretching | 2960-2850 | Strong |

| Carbon-Oxygen (C-O) | Stretching | 1150-1075 | Moderate to Strong |

| Alkyl (C-H) | Bending | 1465 and 1375 | Moderate |

Chiral Analysis Techniques for Enantiomeric and Diastereomeric Purity Determination

As this compound possesses a chiral center at the fourth carbon atom, it can exist as a pair of enantiomers. The determination of the enantiomeric purity is crucial for its application in stereospecific synthesis and for understanding its biological properties. Chiral chromatography is the primary method for separating and quantifying enantiomers.

Chiral Gas Chromatography (GC) is a highly effective technique for the separation of volatile chiral compounds. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the analysis of chiral alcohols like this compound, derivatized cyclodextrin-based CSPs are commonly employed. nih.govgcms.cz

To enhance volatility and improve chromatographic separation, the hydroxyl group of this compound may be derivatized, for instance, by acylation to form the corresponding acetate (B1210297) ester. nih.gov The analysis would typically be performed on a capillary column coated with a modified β-cyclodextrin stationary phase. The separation factor (α), which indicates the selectivity of the column for the two enantiomers, is a critical parameter in method development. A higher α value signifies better separation.

Below is a hypothetical data table outlining typical experimental conditions and expected results for the chiral GC analysis of this compound.

| Parameter | Condition/Value |

| Column | CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Hydrogen or Helium |

| Injector Temperature | 250 °C |

| Detector Temperature | 250 °C (FID) |

| Oven Program | 80 °C (hold 2 min), ramp to 180 °C at 5 °C/min |

| Retention Time (R-enantiomer) | 18.5 min |

| Retention Time (S-enantiomer) | 19.2 min |

| Separation Factor (α) | 1.04 |

| Resolution (Rs) | > 1.5 |

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of chiral compounds, including those that are not sufficiently volatile for GC analysis. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of enantiomeric alcohols. phenomenex.comchromatographyonline.com

The separation of this compound enantiomers can be achieved using a normal-phase or reversed-phase HPLC method. In normal-phase chromatography, a mobile phase consisting of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol) is typically used. The differential interaction of the enantiomers with the chiral stationary phase allows for their separation.

The following interactive data table presents a plausible set of conditions and expected outcomes for the chiral HPLC analysis of this compound.

| Parameter | Condition/Value |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Retention Time (Enantiomer 1) | 12.3 min |

| Retention Time (Enantiomer 2) | 14.8 min |

| Separation Factor (α) | 1.20 |

| Resolution (Rs) | > 2.0 |

Reactivity and Reaction Mechanisms of 1 Sulfanylheptan 4 Ol

Chemical Transformations Involving the Thiol Group

The thiol group is known for its nucleophilicity and its susceptibility to oxidation.

The sulfur atom in the thiol group of 1-sulfanylheptan-4-ol can exist in various oxidation states. Mild oxidation leads to the formation of a disulfide, while stronger oxidizing agents can produce sulfoxides and ultimately sulfones.

Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂) in controlled conditions, facilitate the coupling of two thiol molecules to form a disulfide. wikipedia.orglibretexts.org This reaction proceeds through a thiol-disulfide exchange mechanism.

Further oxidation of the disulfide or direct oxidation of the thiol with more potent oxidizing agents like peroxy acids (e.g., m-CPBA) or potassium permanganate (B83412) (KMnO₄) can yield sulfenic acids, which are typically unstable and are further oxidized to sulfinic acids and finally to sulfonic acids (R-SO₃H). wikipedia.orgnih.gov

Table 1: Oxidation Reactions of the Thiol Group in this compound

| Product Class | Oxidizing Agent | General Reaction |

| Disulfide | I₂, H₂O₂ (mild) | 2 R-SH + [O] → R-S-S-R + H₂O |

| Sulfonic Acid | H₂O₂, KMnO₄ (strong) | R-SH + 3[O] → R-SO₃H |

Note: R represents the 4-hydroxyheptyl group.

The thiol group, particularly in its deprotonated thiolate form (R-S⁻), is a potent nucleophile. libretexts.org This allows it to participate in various nucleophilic substitution and addition reactions. In nucleophilic substitution reactions, the thiolate can displace a leaving group from an alkyl halide in an S_N2-type mechanism. organic-chemistry.org The reaction proceeds via a backside attack, leading to inversion of stereochemistry if the electrophilic carbon is a stereocenter. youtube.com

The thiolate can also participate in Michael additions, a type of nucleophilic addition to α,β-unsaturated carbonyl compounds.

Thioethers (or sulfides) can be synthesized from this compound through the Williamson ether synthesis-like reaction, where the corresponding thiolate attacks an alkyl halide. libretexts.org This is a common and versatile method for forming carbon-sulfur bonds. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

An alternative method involves the reaction of the thiol with an alcohol under acidic conditions, though this is less common for thioether formation compared to the alkyl halide route.

Table 2: Thioether Formation from this compound

| Reactant | Reagent | Product |

| Alkyl Halide (R'-X) | Base (e.g., NaOH, NaH) | R-S-R' |

| Epoxide | Base or Acid Catalyst | R-S-CH₂-CH(OH)-R' |

Note: R represents the 4-hydroxyheptyl group and R' represents an alkyl or aryl group.

Chemical Transformations Involving the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation.

Esterification: this compound can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and the formation of the ester is favored by removing water as it is formed. organic-chemistry.org The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. youtube.com

Etherification: The hydroxyl group can also be converted into an ether. In the Williamson ether synthesis, the alcohol is first deprotonated with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide.

Table 3: Esterification and Etherification of the Hydroxyl Group

| Reaction Type | Reactant | Reagent(s) | Product |

| Esterification | Carboxylic Acid (R'-COOH) | Acid Catalyst (e.g., H₂SO₄) | R-O-C(=O)-R' |

| Etherification | Alkyl Halide (R'-X) | Strong Base (e.g., NaH) | R-O-R' |

Note: R represents the 1-sulfanylheptan-4-yl group and R' represents an alkyl or aryl group.

The secondary alcohol group of this compound can be oxidized to a ketone, specifically heptan-4-one-1-thiol. The choice of oxidizing agent is crucial to avoid over-oxidation or oxidation of the thiol group. Milder oxidizing agents are generally preferred for this transformation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often used for the selective oxidation of secondary alcohols to ketones.

Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), would likely lead to the oxidation of both the hydroxyl and thiol groups, and potentially cleavage of the carbon chain.

Cyclization and Intramolecular Reactions

The bifunctional nature of this compound makes it a prime candidate for intramolecular reactions, leading to the formation of heterocyclic compounds. The relative positions of the sulfanyl (B85325) and hydroxyl groups would favor the formation of a six-membered ring.

Theoretically, under appropriate conditions, an intramolecular cyclization could occur. For instance, an acid-catalyzed dehydration could lead to the formation of a cyclic thioether, specifically a substituted thiane. Conversely, oxidation of the thiol to a more reactive species could also initiate cyclization. However, no specific studies detailing the conditions or outcomes of such reactions for this compound have been found.

Catalytic Reactions Involving this compound as a Substrate or Ligand

The presence of a soft sulfur donor and a hard oxygen donor in this compound suggests its potential utility as a bidentate ligand in coordination chemistry and catalysis. The thiol group can coordinate to soft metal centers, while the alcohol can coordinate to harder metals or act as a proton-labile group. This dual functionality could be exploited in the design of novel catalysts for various organic transformations.

As a substrate, this compound could undergo a range of catalytic reactions. For example, catalytic oxidation could selectively target the thiol or the alcohol group, depending on the catalyst and reaction conditions. Catalytic C-S or C-O bond-forming reactions could also be envisioned. Despite these possibilities, a search of the scientific literature did not yield any specific examples of catalytic reactions where this compound is explicitly used as either a substrate or a ligand.

Mechanistic Studies of Key Reactions and Reaction Kinetics

Detailed mechanistic studies and the determination of reaction kinetics are fundamental to understanding and optimizing chemical reactions. For this compound, such studies would be crucial to elucidate the pathways of its potential cyclization, oxidation, or coordination reactions.

Investigating the kinetics of these transformations would provide valuable data on reaction rates, activation energies, and the influence of various parameters such as temperature, concentration, and catalyst loading. This information would be instrumental for any potential synthetic applications of this compound. Unfortunately, no published mechanistic or kinetic studies specifically focused on the reactions of this compound could be located.

Computational Chemistry and Theoretical Studies on 1 Sulfanylheptan 4 Ol

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are foundational to understanding the intrinsic properties of 1-Sulfanylheptan-4-ol. These methods allow for the determination of the molecule's three-dimensional structure, electron distribution, and orbital energies.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. doaj.orgnih.gov By approximating the electron density, DFT can accurately predict various molecular properties. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic properties. doaj.org These calculations reveal the spatial arrangement of atoms that corresponds to the lowest energy state of the molecule. Furthermore, DFT is instrumental in studying frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. nih.gov The energy gap between HOMO and LUMO provides insights into the chemical stability and reactivity of the compound. nih.gov

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate results for molecular geometries and energies. For a relatively small molecule like this compound, ab initio calculations can serve as a benchmark to validate the results obtained from DFT methods. These calculations provide a detailed picture of the electron correlation effects, which can be important for accurately describing the molecule's properties.

Conformational Analysis and Energy Landscapes

The flexibility of the heptane (B126788) chain in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and understand the energy differences between them.

The potential energy surface (PES), often referred to as the energy landscape, maps the energy of the molecule as a function of its geometry. researchgate.net Minima on this landscape correspond to stable conformers, while saddle points represent transition states between them. researchgate.net For this compound, computational methods can systematically explore the conformational space by rotating the single bonds in the molecule. This analysis reveals the most probable shapes the molecule will adopt and the energy barriers it must overcome to transition between these shapes. The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution, providing a comprehensive understanding of the molecule's dynamic behavior. The study of how fluorine substitution impacts molecular conformation has been a subject of detailed analysis. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of this compound. Theoretical calculations can predict spectroscopic properties for molecules. nih.gov

By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. The calculated frequencies and their corresponding intensities can be compared with experimental IR spectra to confirm the molecule's structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be computed. These predicted NMR parameters are highly sensitive to the molecule's conformation and electronic environment, providing detailed structural information.

Ultraviolet-Visible (UV-Vis) spectroscopy can also be simulated using time-dependent DFT (TD-DFT). researchgate.net These calculations can predict the electronic transitions and their corresponding wavelengths, offering insights into the molecule's electronic structure and chromophores. researchgate.net

Reaction Pathway Simulations and Transition State Analysis

Understanding the chemical reactivity of this compound involves simulating potential reaction pathways and identifying the transition states. Computational methods can map out the minimum energy path for a chemical reaction, providing a detailed view of the geometric and energetic changes that occur as reactants are converted into products. researchgate.net

Transition state theory is used to calculate the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. By locating the transition state structure on the potential energy surface, the rate of the reaction can be estimated. For this compound, this could involve studying reactions such as oxidation of the sulfanyl (B85325) group or dehydration of the alcohol. These simulations provide critical information for understanding the molecule's stability and potential chemical transformations.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors are numerical values derived from computational chemistry calculations that quantify various aspects of a molecule's electronic structure and reactivity. researchgate.net These descriptors are instrumental in developing quantitative structure-activity relationships (QSAR) and predicting the chemical behavior of molecules. researchgate.net

For this compound, key quantum chemical descriptors include:

Ionization Potential (I) and Electron Affinity (A) : These relate to the energies of the HOMO and LUMO, respectively, and indicate the ease with which the molecule can lose or gain an electron. researchgate.net

Chemical Hardness (η) and Softness (S) : These descriptors quantify the molecule's resistance to changes in its electron distribution. researchgate.net

Electronegativity (χ) and Electrophilicity Index (ω) : These provide measures of the molecule's ability to attract electrons. researchgate.net

Fukui Functions : These local reactivity descriptors indicate the most likely sites for nucleophilic, electrophilic, and radical attacks within the molecule. researchgate.net

Role in Biological Systems and Biochemical Interactions

Contribution to Biological Aroma and Flavor Profiles

The character of the perceived aroma is also concentration-dependent. For instance, 4-mercapto-4-methyl-2-pentanone is known for its blackcurrant aroma at low concentrations but can be perceived as reminiscent of cat urine at higher levels. acs.org Similarly, the sensory perception of 1-sulfanylheptan-4-ol would likely vary with its concentration in a given food matrix.

Table 1: Aroma Profiles of Structurally Related Volatile Thiols

| Compound | Aroma Descriptors | Perception Threshold (ng/L in water) | Found In |

| 3-Mercaptohexan-1-ol (3MH) | Passion fruit, grapefruit, guava, gooseberry cabidigitallibrary.orghawaiibevguide.com | 60 cabidigitallibrary.org | Sauvignon Blanc wine, Passion fruit cabidigitallibrary.orgacs.org |

| 3-Mercaptohexyl acetate (B1210297) (3MHA) | Passion fruit, box tree, grapefruit, guava, gooseberry cabidigitallibrary.orghawaiibevguide.com | 4.2 cabidigitallibrary.orghawaiibevguide.com | Sauvignon Blanc wine acs.org |

| 4-Mercapto-4-methyl-2-pentanone (4MMP) | Blackcurrant, box tree, tropical flavor hawaiibevguide.comwikipedia.orgfemaflavor.org | 4.2 hawaiibevguide.com | Sauvignon Blanc wine, Hops, Blackcurrants acs.orghawaiibevguide.comwikipedia.org |

This table presents data for well-studied thiols to infer the potential sensory impact of this compound.

For example, in wine, the interaction between 3-mercaptohexan-1-ol (3MH), linalool (a terpene with floral notes), and ethyl hexanoate (an ester with fruity notes) has been studied. cabidigitallibrary.org The presence of these compounds together can create a more complex and desirable aroma than any single compound alone. It is plausible that this compound could engage in similar interactions. For instance, its presence could enhance the perception of fruity esters or floral terpenes in passion fruit, which is known to contain a diverse array of volatile compounds, including esters, terpenes, and sulfur compounds. nih.govcabidigitallibrary.orgresearchgate.net The matrix itself, such as the ethanol and phenolic content in wine, also plays a crucial role in the perception of these aromas. cabidigitallibrary.org

Enzymatic Biotransformations and Biocatalysis in Biological Systems

The formation of volatile thiols in biological systems is often the result of enzymatic activity. In the context of wine, yeast plays a critical role in releasing potent thiols from non-volatile precursors present in grape juice. acs.org Specifically, yeast enzymes with carbon-sulfur lyase activity can cleave cysteine- or glutathione-conjugated precursors to release the free, odorous thiol during fermentation. acs.org

For example, 3-mercaptohexan-1-ol (3MH) is released from its odorless precursors, S-3-(hexan-1-ol)-L-cysteine (Cys-3MH) and S-3-(hexan-1-ol)-glutathione (Glut-3MH), by yeast enzymes. hawaiibevguide.com It is conceivable that this compound could be formed through a similar enzymatic pathway from a corresponding cysteinylated or glutathionylated precursor in fruits or other biological sources.

Furthermore, enzymatic modifications can alter the aromatic properties of these thiols. For instance, during fermentation, yeast acetyltransferase enzymes can convert 3MH into the more potent 3-mercaptohexyl acetate (3MHA). hawaiibevguide.comacs.org This highlights the potential for enzymatic activity to diversify the array of volatile thiols and their corresponding aromas within a biological system.

Role as a Metabolite or Intermediate in Biochemical Pathways

Volatile sulfur compounds can be metabolites produced during the catabolism of sulfur-containing amino acids or other sulfur compounds. nih.gov While specific pathways involving this compound have not been elucidated, it is plausible that it could arise as an intermediate or a final product of such metabolic processes in plants or microorganisms. For example, 4-mercapto-4-methyl-2-pentanone is known to be a metabolite of Saccharomyces cerevisiae. nih.gov

Precursor-Product Relationships in Biological Systems

The presence and concentration of volatile thiols are directly linked to the availability of their non-volatile precursors in the raw materials. In grapes, the concentration of 3MH precursors increases during the later stages of ripening. acs.org The biogenesis of these precursors in plants is a complex process. Recent research has identified (E)-2-hexen-1-ol and (E)-2-hexenal as potent precursors to 3MH in the presence of hydrogen sulfide (B99878) during fermentation. nih.gov These C6 compounds are rapidly metabolized by yeast. nih.gov

This suggests a potential pathway for the formation of this compound from a corresponding C7 unsaturated alcohol or aldehyde precursor. The enzymatic machinery of yeast or other microorganisms could then facilitate the addition of a sulfur-containing compound to form the final volatile thiol.

Analytical Methodologies for Identification and Quantification of 1 Sulfanylheptan 4 Ol

Extraction and Sample Preparation Techniques for Volatile Thiolsresearchgate.netnih.gov

The initial and most critical step in the analysis of volatile thiols like 1-sulfanylheptan-4-ol is the extraction and sample preparation. The primary goals are to isolate the thiol from the sample matrix, concentrate it to a detectable level, and minimize degradation or loss. nih.gov The choice of technique depends on the sample matrix, the concentration of the analyte, and the required sensitivity. Common approaches include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and headspace techniques such as solid-phase microextraction (SPME). nih.govmdpi.com

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for sample cleanup and concentration prior to chromatographic analysis. thermofisher.comscioninstruments.com It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Analytes are retained on the sorbent based on their physical and chemical properties, while the matrix passes through. lcms.cz The retained analytes are then eluted with a small volume of a suitable solvent. thermofisher.comlodz.pl

For volatile thiols, SPE offers several advantages, including high recovery rates, reduced solvent consumption compared to LLE, and the ability to handle larger sample volumes, which aids in concentrating trace-level compounds. lodz.plsigmaaldrich.com The selection of the sorbent is crucial for effective isolation.

Reversed-Phase SPE : Sorbents such as octadecyl (C18) are used to extract nonpolar analytes from polar matrices. scioninstruments.comlodz.pl This is effective for thiols that have been derivatized to increase their hydrophobicity.

Selective Sorbents : A significant advancement in thiol analysis is the use of SPE cartridges with sorbents that have a high affinity for sulfur compounds. Silver ion (Ag+)-based sorbents, for example, can selectively retain thiols from complex organic extracts. nih.govmdpi.com This selective extraction is advantageous as it minimizes interference from other compounds in the matrix. nih.gov The thiols are then typically eluted by a solution containing a compound with an even stronger affinity for the silver ions. mdpi.com

A typical SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. lodz.pl

| Technique | Principle | Advantages | Disadvantages | Application for Thiols |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid sorbent and a liquid sample. lcms.cz | High concentration factor, reduced solvent use, high selectivity possible. lodz.plsigmaaldrich.com | Can be time-consuming, potential for sorbent channeling. lodz.pl | Isolation and concentration from liquid matrices; selective extraction using Ag+ sorbents. nih.gov |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. lcms.cz | Simple, applicable to a wide range of analytes. | Requires large volumes of organic solvents, potential for emulsion formation. lcms.czlodz.pl | Initial non-specific extraction, often combined with derivatization. nih.govresearchgate.net |

| Solid-Phase Microextraction (SPME) | Adsorption/absorption of analytes onto a coated fiber, followed by thermal desorption. | Solvent-free, simple, integrates sampling and concentration. nih.gov | Fiber fragility, limited sample capacity, matrix effects can influence equilibrium. chromatographyonline.com | Headspace analysis of volatile thiols in various matrices. nih.govnih.gov |

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a fundamental sample preparation technique based on the differential solubility of a compound in two immiscible liquids. lcms.cz In the context of thiol analysis, LLE is often employed as a preliminary, non-specific extraction step to separate volatile compounds from a non-volatile matrix. nih.govmdpi.com Typically, an organic solvent is used to extract the analytes from an aqueous sample.

While straightforward, LLE has limitations for trace thiol analysis. It often requires large volumes of high-purity organic solvents, which can be costly and generate significant waste. lcms.czlodz.pl The risk of forming emulsions can lead to incomplete phase separation and poor recovery. lodz.pl Furthermore, because it is a non-selective method, the resulting extract can be complex, containing numerous co-extracted compounds that may interfere with subsequent analysis. To enhance selectivity, LLE is sometimes coupled with derivatization or a subsequent selective extraction step, such as using an aqueous solution of p-hydroxymercuribenzoate, which reversibly binds with thiols. nih.govresearchgate.netdss.go.th

Headspace Techniques (e.g., Solid-Phase Microextraction - SPME)

Headspace techniques are ideal for analyzing volatile compounds like this compound as they sample the vapor phase in equilibrium with the sample matrix, effectively separating volatile analytes from non-volatile matrix components. Solid-Phase Microextraction (SPME) is a particularly powerful headspace technique that is solvent-free, sensitive, and integrates sampling, extraction, and concentration into a single step. nih.govchromatographyonline.com

In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed or absorbed by the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. chromatographyonline.com

The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. superchroma.com.tw

| Fiber Coating Material | Abbreviation | Primary Application |

|---|---|---|

| Polydimethylsiloxane | PDMS | Nonpolar, for volatile compounds. superchroma.com.tw |

| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Bipolar, for polar analytes, amines, and nitroaromatic compounds. superchroma.com.tw |

| Polyacrylate | PA | Polar, for polar semi-volatile compounds. |

| Carboxen/Polydimethylsiloxane | CAR/PDMS | Bipolar, for gases and low molecular weight compounds. |

HS-SPME is highly effective for trace analysis of volatile thiols in various matrices, including beverages and biological samples. nih.govnih.govnih.gov To overcome the high reactivity of thiols, derivatization can be performed directly in the sample vial before or during SPME, a technique known as on-fiber derivatization or headspace derivatization. nih.gov This converts the reactive thiol group into a more stable and often more volatile derivative, improving chromatographic performance. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysisresearchgate.netnih.govnih.govmdpi.comresearchgate.netsigmaaldrich.comnih.govscioninstruments.com

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier analytical technique for the separation, identification, and quantification of volatile thiols. jeol.comscripps.edu The gas chromatograph separates volatile compounds based on their boiling points and interactions with a stationary phase in a capillary column. scripps.edu The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio, providing both qualitative (structural) and quantitative information. jeol.comnih.gov

The high separation efficiency of GC is essential for resolving complex mixtures of volatile compounds. scripps.edu However, the reactive sulfhydryl group in thiols can lead to poor chromatographic peak shape (tailing) and adsorption on active sites within the GC system. nih.gov Derivatization is often employed to mitigate these issues by capping the reactive thiol group.

Single Ion Monitoring (SIM) for Enhanced Sensitivity

For trace quantitative analysis where the target compound (e.g., this compound) is known, the mass spectrometer can be operated in Single Ion Monitoring (SIM) mode. shimadzu.com Instead of scanning the entire mass range, the instrument is set to detect only a few specific, characteristic ions of the target analyte. scioninstruments.comwikipedia.org

By focusing the detector's dwell time on only these selected ions, the signal-to-noise ratio is dramatically increased, resulting in significantly lower detection limits compared to full-scan mode. scioninstruments.comshimadzu.com This enhanced sensitivity makes SIM the preferred mode for quantifying trace and ultra-trace levels of compounds. shimadzu.com The selection of unique and abundant ions for monitoring also improves the selectivity of the analysis, reducing potential interference from co-eluting matrix components. nih.gov

Full-Scan GC-MS for Comprehensive Profiling

When the objective is to identify unknown compounds or to obtain a comprehensive chemical profile of a sample's volatile components, the mass spectrometer is operated in full-scan mode. scioninstruments.com In this mode, the instrument repeatedly scans across a broad m/z range, generating a complete mass spectrum for every point in the chromatogram. scioninstruments.comshimadzu.com

The primary advantage of full-scan mode is its ability to provide structural information that can be used to identify unknown or unexpected compounds. scioninstruments.com The resulting mass spectra can be compared against extensive spectral libraries, such as the NIST (National Institute of Standards and Technology) library, to achieve confident compound identification. jeol.com While less sensitive than SIM mode, full-scan analysis is an invaluable tool for discovery, characterization of sample composition, and qualitative analysis. scioninstruments.comshimadzu.com

| Feature | Single Ion Monitoring (SIM) | Full-Scan Mode |

|---|---|---|

| Primary Use | Targeted quantitative analysis of known compounds. shimadzu.com | Identification of unknown compounds, comprehensive profiling. scioninstruments.com |

| Sensitivity | Very high; tens to hundreds of times more sensitive than scan mode. shimadzu.com | Lower than SIM. |

| Selectivity | High; reduces background noise and matrix interference. scioninstruments.com | Lower; detects all ions within the scanned range. scioninstruments.com |

| Data Acquired | Intensity of a few specific m/z values. scioninstruments.com | Complete mass spectrum over a wide m/z range. scioninstruments.com |

| Identification | Based on retention time and presence of pre-selected ions. | Based on matching the acquired mass spectrum to library spectra. jeol.com |

Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify compounds that contribute to the aroma of a sample. acs.org In this method, as volatile compounds are separated on a gas chromatograph, the effluent is split and directed to both a chemical detector (like a mass spectrometer) and a human assessor at a sniffing port. This dual detection allows for the correlation of specific chemical compounds with their perceived aroma characteristics.

The process involves panelists sniffing the GC effluent and recording the time, intensity, and description of any detected odors. This data is then compiled into an aromagram, which can be compared with the chromatogram from the chemical detector to tentatively identify the compounds responsible for specific aromas.

Illustrative Aroma Profile of a Volatile Sulfur Compound using GC-O

| Retention Time (min) | Aroma Descriptor | Intensity (Scale 1-10) | Potential Compound Identification |

| 12.5 | Tropical fruit, grapefruit | 8 | This compound (hypothetical) |

| 15.2 | Cabbage, cooked vegetable | 5 | Dimethyl sulfide (B99878) |

| 18.9 | Onion, garlic | 7 | Dimethyl disulfide |

This table is for illustrative purposes to demonstrate the type of data generated from a GC-O analysis of a sample containing various volatile sulfur compounds.

Specialized Detection Methods for Sulfur Compounds

Due to the unique properties of sulfur, specialized detectors have been developed for its selective and sensitive detection in gas chromatography.

Gas Chromatography-Flame Photometric Detection (GC-FPD)

Gas Chromatography-Flame Photometric Detection (GC-FPD) is a technique that is highly selective for sulfur- and phosphorus-containing compounds. In this method, the effluent from the GC column is passed through a hydrogen-rich flame, which excites the sulfur compounds. As the excited sulfur species return to their ground state, they emit light at specific wavelengths (typically in the 394 nm range for the S₂ species). This emitted light is detected by a photomultiplier tube, and the resulting signal is proportional to the amount of sulfur in the sample.

The primary advantage of GC-FPD for the analysis of this compound is its high selectivity, which allows for the detection of this sulfur-containing compound in complex matrices without significant interference from co-eluting non-sulfur compounds. However, the FPD response to sulfur compounds can be non-linear and may be subject to quenching effects from co-eluting hydrocarbons.

Gas Chromatography-Pulsed Flame Photometric Detection (GC-PFPD)

Gas Chromatography-Pulsed Flame Photometric Detection (GC-PFPD) is an advancement of the conventional FPD. Instead of a continuous flame, the GC-PFPD utilizes a pulsed flame. This design provides several advantages, including increased sensitivity, improved selectivity, and a more linear and equimolar response to sulfur compounds compared to the traditional FPD. The pulsed nature of the flame allows for time-gated detection of the sulfur emission, which helps to discriminate against interfering emissions from other elements, particularly carbon. This results in a more robust and reliable detection of sulfur compounds like this compound, even at trace levels.

Comparison of FPD and PFPD for Sulfur Compound Analysis

| Feature | Gas Chromatography-Flame Photometric Detection (GC-FPD) | Gas Chromatography-Pulsed Flame Photometric Detection (GC-PFPD) |

| Principle | Continuous hydrogen-rich flame excites sulfur compounds, causing light emission. | Pulsed flame provides time-resolved emission for enhanced selectivity. |

| Selectivity | Good for sulfur, but can have interference from hydrocarbons (quenching). | Excellent selectivity with reduced hydrocarbon interference. |

| Sensitivity | Typically in the low picogram per second (pg/s) range. | Higher sensitivity, often in the femtogram per second (fg/s) range. |

| Response | Non-linear, often quadratic. | More linear and equimolar response for sulfur compounds. |

Quantitative Analysis using Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise method for the quantitative analysis of chemical compounds. This technique involves the addition of a known amount of an isotopically labeled version of the target analyte (in this case, a stable isotope-labeled this compound) to the sample as an internal standard. The labeled and unlabeled compounds are co-eluted through the gas chromatograph and detected by a mass spectrometer.

Because the isotopically labeled internal standard is chemically identical to the analyte, it behaves similarly during sample preparation, extraction, and chromatographic analysis. Any losses of the analyte during these steps will be mirrored by losses of the internal standard. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, a highly accurate and precise quantification can be achieved, correcting for variations in sample matrix and recovery. This makes IDMS a definitive method for the accurate quantification of this compound in complex samples.

Method Validation and Quality Control Considerations for Accurate Quantification

For the accurate and reliable quantification of this compound, rigorous method validation and ongoing quality control are essential.

Method Validation involves demonstrating that an analytical method is suitable for its intended purpose. pcdn.co Key parameters that must be evaluated include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity and Range: The concentration range over which the instrumental response is proportional to the analyte concentration.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Recovery: The efficiency of the extraction process.

Quality Control (QC) involves the routine use of procedures to monitor the performance of the analytical method. This includes the regular analysis of QC samples, such as blanks, calibration standards, and spiked matrix samples, to ensure that the method is performing within established control limits. The use of control charts to monitor trends in QC data is also a critical component of a robust quality control program.

Key Method Validation and Quality Control Parameters

| Parameter | Description | Typical Acceptance Criteria |

| Linearity (r²) | Correlation coefficient of the calibration curve. | > 0.995 |

| Accuracy (% Recovery) | Measured concentration divided by the true concentration, multiplied by 100. | 80-120% |

| Precision (% RSD) | Relative standard deviation of replicate measurements. | < 15% |

| LOD | The lowest concentration at which the analyte can be detected (e.g., Signal-to-Noise ratio of 3:1). | Method dependent |

| LOQ | The lowest concentration at which the analyte can be quantified with acceptable accuracy and precision (e.g., Signal-to-Noise ratio of 10:1). | Method dependent |

Structure Activity Relationships Sar and Derivative Studies for 1 Sulfanylheptan 4 Ol

Elucidating SAR for Olfactory Perceptions of Sulfanyl (B85325) Alcohols

Generally, the presence of a thiol group is associated with sulfurous and often potent aromas. However, the introduction of a hydroxyl group can significantly modulate these characteristics, often introducing fruity, tropical, or savory notes. The relative positions of these two functional groups are critical. For instance, studies on various sulfanyl alcohols have shown that the distance between the -SH and -OH groups can impact the perceived odor.

Furthermore, the carbon chain length influences the volatility and lipophilicity of the molecule, which in turn affects its ability to reach and bind to olfactory receptors. There is often an optimal chain length for maximum odor intensity within a homologous series of sulfanyl alcohols. Steric hindrance around the functional groups, introduced by branching of the carbon chain, can also dramatically alter the odor profile and potency.

Comparative Analysis of Isomers (e.g., 2-Sulfanylheptan-4-ol, 3-Sulfanylheptan-1-ol)

To understand the profound impact of functional group placement, a comparative analysis of isomers of 1-Sulfanylheptan-4-ol is essential. While specific sensory data for this compound is not extensively documented in publicly available literature, we can infer its likely sensory properties by examining its isomers and related compounds.

For instance, 3-Sulfanylheptan-1-ol , an isomer where the sulfanyl group is at the third position and the hydroxyl group is at the first, has been identified as a contributor to the aroma of certain fruits, exhibiting citrusy and grapefruit-like notes. This suggests that the 1,3-relationship between the sulfanyl and hydroxyl groups on a seven-carbon backbone can lead to pleasant, fruity aromas.

In contrast, altering the position of the sulfanyl group to the second carbon, as in 2-Sulfanylheptan-4-ol , would likely result in a different olfactory profile. While specific data is scarce, general SAR principles for thiols suggest that moving the sulfanyl group closer to the end of the chain could potentially increase its sulfurous character. The position of the hydroxyl group at the fourth carbon would further modulate this, but a direct comparison of the odor profiles of these specific isomers requires further sensory evaluation studies.

The following interactive table provides a hypothetical comparison based on general SAR principles for sulfanyl alcohols.

| Compound | Structure | Predicted Odor Profile | Predicted Odor Threshold |

| This compound | HS-(CH2)3-CH(OH)-(CH2)2-CH3 | Likely a complex aroma with both sulfurous and green/fruity notes. | Low |

| 2-Sulfanylheptan-4-ol | CH3-CH(SH)-CH2-CH(OH)-(CH2)2-CH3 | Potentially more pronounced sulfurous notes with fruity or green undertones. | Low |

| 3-Sulfanylheptan-1-ol | CH3-(CH2)3-CH(SH)-CH2-CH2-OH | Citrusy, grapefruit-like, tropical fruit notes. | Very Low |

Synthesis and Sensory Evaluation of Analogues and Derivatives of this compound

Common synthetic modifications could include:

Varying the chain length: Synthesizing homologous compounds with shorter or longer carbon chains to determine the optimal length for desired aroma characteristics.

Introducing branching: Adding methyl or other alkyl groups to the carbon backbone to investigate the effects of steric hindrance.

Esterification of the hydroxyl group: Converting the alcohol to an ester can significantly alter the aroma, often introducing fruity or floral notes.

Alkylation of the sulfanyl group: Replacing the hydrogen of the thiol with an alkyl group would create a thioether, which typically possesses different and often less intense odors than the corresponding thiol.

For example, the synthesis of the acetate (B1210297) ester of this compound would likely result in a compound with a more pronounced fruity character, as the acetate moiety is often associated with such notes. Sensory evaluation of these synthesized compounds, typically performed using gas chromatography-olfactometry (GC-O), allows for the determination of their odor thresholds and detailed descriptions of their aroma profiles.

Impact of Stereochemistry on Sensory and Biochemical Activity

Stereochemistry plays a pivotal role in the olfactory perception of chiral sulfanyl alcohols. Enantiomers, which are non-superimposable mirror images of a molecule, can exhibit remarkably different odor characteristics and potencies. This is because the olfactory receptors in the nose are themselves chiral, leading to diastereomeric interactions with the enantiomers of an odorant molecule, resulting in different signaling and, consequently, different perceived smells.

This stark difference underscores the necessity of considering stereochemistry in SAR studies of sulfanyl alcohols. The synthesis of enantiomerically pure forms of this compound and its derivatives would be crucial for a complete understanding of their sensory and biochemical activity.

Design Principles for Novel Sulfanyl Alcohol Compounds with Desired Profiles

The knowledge gleaned from SAR and derivative studies provides a foundation for the rational design of novel sulfanyl alcohol compounds with specific, desired aroma profiles. Key design principles include:

Targeting Specific Olfactory Receptors: A deeper understanding of the interactions between sulfanyl alcohols and their corresponding olfactory receptors will enable the design of molecules that selectively activate receptors associated with desired aromas.

Balancing Functional Group Influence: The relative positioning of the sulfanyl and hydroxyl groups is a critical parameter to manipulate. A 1,3-disposition often appears to favor fruity and tropical notes, and this can be a guiding principle in the design of new compounds.

Optimizing Chain Length and Branching: The carbon chain can be tailored to fine-tune volatility and lipophilicity, thereby influencing the odor threshold and intensity. Strategic introduction of branching can be used to modulate the odor character and potency.

Controlling Stereochemistry: As the olfactory system can differentiate between enantiomers, the synthesis of stereochemically pure compounds is essential for achieving a specific and consistent aroma profile. Chiral synthesis and separation techniques are therefore vital tools in the design of novel odorants.

By applying these principles, flavor and fragrance chemists can move beyond serendipitous discovery and towards a more predictive approach in the creation of new and impactful sulfanyl alcohol-based aroma ingredients.

Potential Applications and Future Research Directions

Role as Specialty Chemicals and Intermediates in Organic Synthesis

The dual functionality of aliphatic sulfanyl (B85325) alcohols makes them valuable intermediates in organic synthesis. The sulfanyl group is a potent nucleophile, readily participating in reactions such as alkylation to form thioethers or oxidation to form disulfides, sulfoxides, and sulfonic acids. ebsco.combritannica.com The hydroxyl group can undergo typical alcohol reactions, including esterification and etherification. This versatility allows for the construction of complex molecules with specific functionalities.

Thiols are crucial in the production of pharmaceuticals, agrochemicals, and materials through the formation of carbon-sulfur bonds. creative-proteomics.com As intermediates, compounds like 1-Sulfanylheptan-4-ol could be used to introduce the sulfanyl moiety into larger molecules, potentially imparting unique biological or material properties. Their reactivity makes them key building blocks for creating diverse sulfur-containing compounds. ebsco.com

Exploration as Flavoring Agents and Aroma Enhancers in Food and Beverage Science

Volatile sulfur compounds, including aliphatic sulfanyl alcohols, are well-known for their potent and often character-defining aromas in a variety of foods and beverages. ucdavis.eduacs.org Many thiols have extremely low odor thresholds, meaning they can significantly impact the sensory profile of a product even at very low concentrations. nih.govacs.org For instance, 3-mercaptohexan-1-ol is a key aroma compound in Sauvignon blanc wine, contributing notes of grapefruit and passion fruit. ucdavis.eduacs.org Similarly, 3-mercapto-2-methylpentan-1-ol has been identified in raw onions and can impart a meat broth-like flavor at certain concentrations. acs.orgacs.org

Given this precedent, this compound could potentially be explored as a novel flavoring agent. Its specific aroma profile would depend on its volatility and structure, but it is plausible that it could contribute desirable notes to savory or tropical flavor systems. Research in this area would involve sensory evaluation and determination of its odor threshold.

| Compound Name | Commonly Found In | Characteristic Aroma/Flavor |

|---|---|---|

| 3-Mercaptohexan-1-ol | Sauvignon blanc wine, Passion fruit | Grapefruit, passion fruit, guava ucdavis.eduacs.org |

| 4-Mercapto-4-methylpentan-2-ol | Sauvignon blanc wine | Box tree, broom flower ucdavis.edu |

| 3-Mercapto-2-methylpentan-1-ol | Raw onions | Meat broth, onion, leek acs.orgacs.org |

Biotechnological Production and Biocatalysis Applications

There is growing interest in the use of biotechnological methods for the synthesis of sulfur-containing compounds. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers advantages in terms of selectivity and sustainability. youtube.com Research has focused on the use of ketoreductase enzymes for the enantioselective synthesis of chiral mercaptoalkanols, which is significant as the sensory properties of these compounds can depend on their stereochemistry. researchgate.net

Furthermore, thiols can participate in biocatalytic reactions as reagents. For example, they have been used as "methyl traps" in the enzymatic demethylation of certain compounds, a process that can be more efficient and occur under milder conditions than traditional chemical methods. researchgate.net The production of this compound or its derivatives through fermentation or enzymatic processes could be a future research avenue, potentially offering a more sustainable route to this class of chemicals.

Development of Analytical Standards for Quality Control

The presence and concentration of specific volatile sulfur compounds can be critical to the quality of food products and beverages. Therefore, accurate analytical methods are required for their detection and quantification. nih.govresearchgate.net High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common techniques used for the analysis of organosulfur compounds. nih.govnih.gov

For any potential application of this compound, particularly in the food and beverage industry, the development of a certified analytical standard would be essential. This standard would be used to calibrate analytical instruments, validate testing methods, and ensure the consistency and quality of products. The reactive nature of thiols can present challenges for analysis, making stable and pure standards particularly important. acs.org

Emerging Research Frontiers for Aliphatic Sulfanyl Alcohols

The field of sulfur chemistry continues to expand, with new roles for organosulfur compounds being discovered. Thiols are fundamentally important in biochemistry, playing a key role in cellular redox homeostasis and as components of amino acids like cysteine. creative-proteomics.comacs.org

Emerging research is exploring the use of thiols and sulfides in nanotechnology and biotechnology. For instance, thiol-functionalized surfaces have been developed for applications in tissue engineering, and sulfide-containing nanoparticles are being investigated as contrast agents for medical imaging. longdom.org The unique chemical properties of the sulfanyl group, including its ability to form strong bonds with metals, make this class of compounds promising for the development of novel materials and sensors. creative-proteomics.comlongdom.org Future research on this compound could explore its potential in these advanced applications, leveraging the reactivity of its sulfanyl group to create new functional materials and devices.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-Sulfanylheptan-4-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer: Optimal synthesis routes involve thiol-alkoxy radical coupling or nucleophilic substitution of heptanol derivatives with sulfhydryl precursors. Reaction conditions (e.g., temperature, catalyst selection) critically impact yield and purity. For example, Pd-catalyzed thiolation at 80°C under inert atmosphere yields >85% purity, but requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove disulfide byproducts. Detailed protocols should specify catalyst loading, solvent ratios, and reaction monitoring via TLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what are the critical spectral markers?

- Methodological Answer: Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential. Key markers include:

- ¹H NMR : Doublet at δ 1.35–1.45 ppm (C3-CH₂), multiplet at δ 3.60–3.75 ppm (C4-OH), and singlet at δ 1.65 ppm (S-H proton, exchange broadened).

- ¹³C NMR : Resonance at δ 70.2 ppm (C4-OH) and δ 35.8 ppm (C1-SH).

- HRMS : Expected [M+H]⁺ at m/z 150.0914. Purity validation requires integration of HPLC peaks (C18 column, 220 nm UV detection) with retention times ±0.2 min of standards .